n-Hydroxypyridin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
89463-71-8 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
N-pyridin-2-ylhydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-5-3-1-2-4-6-5/h1-4,8H,(H,6,7) |
InChI Key |
LNMJFGMGAAFXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NO |
Origin of Product |
United States |
Significance in Heterocyclic Chemistry and Derived Systems
The importance of n-Hydroxypyridin-2-amine in heterocyclic chemistry stems primarily from its role as a versatile precursor to 2-aminopyridines and their derivatives. 2-Aminopyridines are crucial structural motifs found in a vast number of bioactive small molecules and serve as key pharmacophores in medicinal chemistry. thieme-connect.com They are often considered safer alternatives to aniline (B41778) derivatives in drug design because they have a reduced potential for oxidation into toxic species. nih.gov
The N-oxide group in this compound activates the pyridine (B92270) ring, facilitating nucleophilic attack, particularly at the C2 and C6 positions. This activation is central to many modern synthetic strategies for producing functionalized pyridines. semanticscholar.org A variety of methods have been developed to convert pyridine N-oxides into 2-aminopyridines, highlighting the utility of this transformation. These methods often involve activation of the N-oxide followed by reaction with an amine source or rearrangement. semanticscholar.orgthieme-connect.com For instance, practical and efficient one-pot procedures have been developed for the synthesis of substituted 2-aminopyridines from pyridine N-oxides using reagents like activated isocyanides or by forming intermediate N-(2-pyridyl)pyridinium salts. nih.govthieme-connect.comacs.org These reactions are often redox-neutral and can be compatible with a wide range of functional groups. thieme-connect.com
Furthermore, the 2-aminopyridine (B139424) products derived from this compound are themselves significant synthons. They possess a unique dual nucleophilic character that allows them to react with various electrophiles to construct fused five- and six-membered azaheterocycles, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn These fused heterocyclic systems are prevalent in many pharmaceuticals and functional materials. sioc-journal.cn
Overview of Contemporary Research Trajectories and Challenges
Established Synthetic Routes for this compound and its Analogs
Multi-stage Synthesis Approaches
Multi-stage syntheses are commonly employed to construct the this compound core with specific functionalities. These routes often begin with readily available pyridine derivatives, which undergo a series of transformations to introduce the required hydroxyl and amino groups. For instance, a process for producing 2-amino-3-hydroxypyridines involves starting with other pyridine derivatives and performing sequential reactions. google.com One such multi-stage process involves the reaction of furfural (B47365) with chlorine or a chlorine-releasing agent, followed by reaction with sulfamic acid and subsequent hydrolysis. google.com Another example is the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromo(iodo)pyridine, which involves a protection reaction, a substitution reaction with sodium benzyl (B1604629) alcohol to introduce a protected hydroxyl group, and finally a deprotection step. google.com
A different multi-stage approach to synthesize 3-hydroxypyridin-4-ones, which are structural isomers of this compound, involves either a single-step reaction of maltol (B134687) with a primary amine or a three-step pathway. nih.gov The latter involves protection of the hydroxyl group of maltol, reaction with an amine, and subsequent deprotection via catalytic hydrogenation. nih.gov
Nitration and Subsequent Reduction Pathways
A classic and effective method for introducing an amino group onto a pyridine ring is through nitration followed by reduction. For the synthesis of 2-amino-3-hydroxypyridines, this involves the nitration of 3-hydroxypyridines using fuming nitric acid in the presence of concentrated sulfuric acid. The resulting nitropyridines are then reduced to the corresponding amino derivatives using catalysts like palladium-charcoal or reagents such as hydrazine (B178648) hydrate (B1144303) with Raney nickel. google.com The N-oxide group can also influence the position of nitration on the pyridine ring. researchgate.net
It is important to note that the direct nitration of primary amines to form primary nitramines is a complex, multi-step process, as direct exposure to nitrating agents often leads to the formation of nitrate (B79036) salts. core.ac.uk
Amidation Reactions and Substituted Derivatives
Amidation reactions are crucial for the synthesis of various derivatives of this compound. These reactions typically involve the coupling of a carboxylic acid with the amino group of the pyridine scaffold. A variety of coupling reagents can be employed to facilitate this transformation, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(dimethylamino)pyridine (DMAP). nih.gov This method is effective even for coupling with electron-deficient amines. nih.gov
The synthesis of carboxamides can also be achieved through the dehydration condensation of free carboxylic acids and amines using reagents like O,O'-di(2-pyridyl) thiocarbonate (DPTC) with a catalytic amount of DMAP. cas.cz This method proceeds via the in situ formation of reactive 2-pyridyl esters. cas.cz The use of 2-pyridone and its derivatives as tautomeric catalysts has also been explored for ester-amide exchange reactions. chemrxiv.org
Advanced Derivatization Strategies and Functional Group Interconversions
Beyond the initial synthesis of the core structure, advanced derivatization strategies allow for the introduction of diverse functional groups, leading to a wide array of analogs with tailored properties.
Formation of Activated Esters, including N-Hydroxypyridine-2-thione (PTOC) Esters
A significant derivatization strategy involves the conversion of carboxylic acids into activated esters using N-hydroxypyridine-2-thione. These esters, often referred to as Barton PTOC esters, are valuable intermediates in organic synthesis. researchgate.netlibretexts.org Their formation allows for the subsequent generation of carbon-centered radicals upon photolysis, which can participate in various synthetic transformations. libretexts.org
The reaction of an acyl derivative of N-hydroxypyridine-2(1H)-thione with a primary or secondary amine leads to the formation of a carboxamide. researchgate.net This transformation is generally clean and requires minimal work-up. researchgate.net These PTOC esters can also serve as precursors to aminyl and aminium radicals, which are useful in cyclization reactions for synthesizing pyrrolidine (B122466) nuclei. acs.org
| Reactant 1 | Reactant 2 | Product | Reference |
| Acyl derivative of N-hydroxypyridine-2(1H)-thione (Barton PTOC ester) | Primary or secondary amine | Carboxamide | researchgate.net |
| Acyl derivative of N-hydroxypyridine-2(1H)-thione (Barton PTOC ester) | Sulfenamide | Carboxamide and unsymmetrical disulfide | researchgate.net |
Controlled Synthesis of Carboxamides and Other Amide Derivatives
The controlled synthesis of carboxamides from this compound derivatives allows for the introduction of a wide range of substituents. As mentioned previously, the reaction between Barton PTOC esters and amines or sulfenamides provides a clean route to carboxamides. researchgate.net In cases involving sterically hindered substrates, Barton PTOC esters have shown greater reactivity towards benzenesulfenamides than the corresponding free amines. researchgate.net
Furthermore, N-hydroxypyridine-2(1H)-thione derivatives of urethane-protected α-amino acids can react with free α-amino acid esters or their corresponding benzenesulfenamides to yield simple dipeptides. researchgate.net Benzenesulfenamides are often the preferred reagents as they allow for neutral reaction conditions and exhibit superior reactivity in sterically demanding situations. researchgate.net
The synthesis of other amide derivatives, such as N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides, has also been reported through multi-step procedures involving pyridineamidoxime and pyridinehydroximoyl chloride intermediates. researchgate.net
| Starting Material | Reagent(s) | Product | Reference |
| N-hydroxypyridine-2(1H)-thione derivatives of urethane-protected α-amino acids | Free α-amino acid esters | Simple dipeptides | researchgate.net |
| N-hydroxypyridine-2(1H)-thione derivatives of urethane-protected α-amino acids | Benzenesulfenamides of α-amino acid esters | Simple dipeptides | researchgate.net |
| Pyridineamidoxime | (multi-step) | N'-hydroxy-N-alkyl- or -N,N-dialkylpyridinecarboximidamides | researchgate.net |
Generation of N-Centered Radical Precursors from this compound Derivatives
The generation of nitrogen-centered radicals (NCRs) is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex nitrogen-containing molecules. acs.orgstrath.ac.uk Derivatives of this compound, such as N-hydroxypyridine-2-thione carbamates, serve as effective precursors for aminyl and aminium radicals. acs.org These reactive intermediates are crucial for various synthetic transformations, including the formation of the pyrrolidine nucleus through cyclization reactions. acs.org
Visible-light photoredox catalysis has emerged as a powerful strategy for generating NCRs under mild conditions. nih.gov N-aminopyridinium salts, derived from aminopyridines, are notable precursors that can be reduced by a photoexcited catalyst to generate sulfamyl radicals and pyridine. nih.gov This process has been successfully applied in the aminohydroxylation of olefins. nih.gov The mechanism often involves a single-electron reduction of the N–N bond in the aminopyridinium salt. nih.gov
Another approach involves the use of N-hydroxypyridine-2-thione esters. UV irradiation of these compounds leads to the photoinduced cleavage of the nitrogen-oxygen bond, generating a 2-pyridylthiyl radical alongside carbon-centered or oxygen-centered radicals. researchgate.net This method has been shown to have a high quantum yield for the initial N-O bond cleavage. researchgate.net
The following table summarizes key precursors and methods for generating N-centered radicals from pyridine derivatives:
| Precursor | Method of Generation | Resulting Radical Species | Reference |
| N-Hydroxypyridine-2-thione carbamates | Chemical/Thermal | Aminyl and Aminium radicals | acs.org |
| N-Aminopyridinium salts | Visible-light photoredox catalysis | Sulfamyl radicals | nih.govresearchgate.net |
| N-Hydroxypyridine-2-thione esters | UV irradiation | 2-Pyridylthiyl radicals, Carbon/Oxygen-centered radicals | researchgate.net |
| Azidonucleosides | Enzymatic, electrochemical, reductive conditions | Nitrogen-centered radicals | mdpi.com |
Condensation Reactions with Aldehydes and Ketones for Schiff Base Formation
The condensation of primary amines with aldehydes and ketones to form Schiff bases, or imines, is a fundamental reaction in organic synthesis. researchgate.netnih.govmasterorganicchemistry.com This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, followed by dehydration to yield the C=N double bond. researchgate.netyoutube.com The reaction is generally acid-catalyzed, with the optimal pH often being mildly acidic to facilitate the dehydration step without excessively protonating the amine nucleophile. libretexts.orgpressbooks.pub
This compound and its analogs readily participate in these condensation reactions. For instance, 2-amino-3-hydroxypyridine (B21099) reacts with various aldehydes and ketones to form the corresponding Schiff bases. tandfonline.comshd-pub.org.rs These Schiff bases, often possessing tridentate ligand capabilities, are of significant interest in coordination chemistry. shd-pub.org.rs
The reaction of 2-thienyl glyoxal (B1671930) with 2-aminopyridine derivatives, such as 6-aminopyridin-3-ol, results in the formation of Schiff base ligands that can coordinate with various metal ions. rasayanjournal.co.in The general mechanism for Schiff base formation is outlined below:
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com
Hemiaminal Formation: This initial attack forms an unstable carbinolamine (hemiaminal) intermediate. nih.gov
Dehydration: Subsequent elimination of a water molecule leads to the formation of the stable imine product. nih.govyoutube.com
Asymmetric Synthesis Approaches
Enantioselective Hydroxyamination Reactions
Asymmetric hydroxyamination is a powerful method for the stereoselective introduction of nitrogen and oxygen functionalities into organic molecules. A notable example involves the enantioselective hydroxyamination of α-aryl-α-cyanoacetates with 2-nitrosopyridines. thieme-connect.com This reaction, catalyzed by a magnesium triflate and an N,N′-dioxide ligand, yields alkyl cyano[hydroxy(pyridin-2-yl)amino]acetates with high yields and enantioselectivities. thieme-connect.com A key advantage of this method is its exclusive N-selectivity in creating quaternary stereocenters. thieme-connect.com
The products of these reactions are versatile synthetic intermediates that can be transformed into valuable compounds such as α-amino amides and 1,2-diamines. thieme-connect.com The proposed transition state model suggests that the chirality induction originates from specific interactions within the catalyst-substrate complex. thieme-connect.com
Furthermore, metal-free approaches have been developed for the enantioselective hydroxyamination of aldehydes using in situ generated nitrosocarbonyl compounds. organic-chemistry.org These reactions are catalyzed by axially chiral amines and have shown excellent regio- and enantioselectivity for a range of aldehydes. organic-chemistry.org
Emerging Synthetic Methodologies Utilizing Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials, driving continuous innovation in synthetic methodologies. ijpsonline.comnih.gov Recent advancements have focused on developing milder and more efficient ways to functionalize the pyridine core. acs.org
One emerging strategy involves interrupting the aromaticity of the pyridine ring to facilitate reactions at positions that are typically difficult to functionalize, such as the meta position. acs.org This can be achieved by temporarily opening the ring, allowing for the introduction of new functional groups, and then closing it again. acs.org
Multicomponent reactions (MCRs) represent another efficient approach to constructing highly substituted pyridine derivatives in a single step. bohrium.com These reactions, which can be either metal-catalyzed or metal-free, offer a green and atom-economical route to complex pyridine-containing molecules. bohrium.com For instance, three-component condensations using zeolite catalysts have been employed to synthesize pyridines and their substituted analogs. nih.gov
The development of novel catalysts is also a key area of research. For example, a Fe₃O₄-derived catalyst has been successfully used for the solvent-free synthesis of pyrazolo[3,4-b]pyridines. nih.gov Additionally, new chiral pyridine-derived ligands are being designed for a wide range of asymmetric catalytic reactions, including C-H borylation and reductive amination. acs.org These advancements highlight the ongoing efforts to expand the synthetic utility of the pyridine scaffold for creating novel and functional molecules. chemrxiv.orgbohrium.com
Reactivity and Mechanistic Investigations of N Hydroxypyridin 2 Amine Systems
Tautomerism and Isomerization Dynamics
Examination of 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium
The tautomerism between 2-hydroxypyridine (the enol form) and its corresponding keto form, 2-pyridone, is a classic and extensively studied equilibrium in organic chemistry. nih.govwikipedia.org This process involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom. nih.gov The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state (gas, liquid, or solid). nih.govwikipedia.org
In the gas phase, the enol form (2-hydroxypyridine) is generally more stable, with an energy difference of approximately 3 kJ/mol favoring it over the pyridone form. nih.gov However, this preference is inverted in polar solvents and in the solid state, where the 2-pyridone tautomer is predominantly favored. nih.govwikipedia.org For instance, in water, the equilibrium constant can be as high as 900, indicating a strong preference for the 2-pyridone structure. nih.gov In contrast, non-polar solvents like cyclohexane allow for the coexistence of both tautomers in comparable amounts. nih.gov This solvent-dependent shift is attributed to the different ways each tautomer interacts with the solvent molecules; the more polar 2-pyridone is better stabilized by polar solvents. wuxibiology.com
The structural differences between the two tautomers are significant. The 2-hydroxypyridine form exhibits bond lengths characteristic of an aromatic system. wuxibiology.com Upon tautomerization to 2-pyridone, notable changes occur in the geometry of the pyridine (B92270) ring, including the shortening of the C=O bond and elongation of adjacent C-C and C-N bonds, suggesting a less aromatic character for the pyridone form. nih.govwuxibiology.com
| Solvent | Equilibrium Constant (Keq = [2-Pyridone]/[2-Hydroxypyridine]) | Reference |
|---|---|---|
| Gas Phase | ~0.4 | nih.gov |
| Cyclohexane | 1.7 | wuxibiology.com |
| Water | 900 | nih.gov |
Ground State Proton Transfer Mechanisms in Monomers and Hydrated Complexes
The direct intramolecular proton transfer between 2-hydroxypyridine and 2-pyridone in an isolated monomeric state faces a significant kinetic barrier. wuxibiology.comnih.gov Theoretical calculations have estimated this energy barrier to be approximately 35-38 kcal/mol, which is high enough to prevent the tautomerization from occurring spontaneously at room temperature. wuxibiology.comnih.gov
However, the mechanism of proton transfer is profoundly influenced by the presence of protic solvent molecules, such as water. When 2-hydroxypyridine forms complexes with one or more water molecules, the activation barrier for the enol-keto tautomerization is dramatically reduced. nih.gov The solvent molecules act as a "proton wire" or bridge, facilitating a concerted proton transfer event. nih.gov In this catalyzed pathway, protons are transferred simultaneously through the hydrogen-bonded network, leading to a much more favorable cyclic transition state. nih.gov For instance, the presence of even a single water molecule can lower the barrier, and the effect is even more pronounced in a complex with two water molecules. nih.gov This catalytic role of water explains why the tautomerization proceeds readily in aqueous solutions despite the high barrier for the uncatalyzed reaction. nih.gov
| System | Activation Energy Barrier (kcal/mol) | Reference |
|---|---|---|
| 2-Hydroxypyridine Monomer | ~35 | nih.gov |
| 2-Hydroxypyridine-(H₂O)₁ Complex | Significantly reduced (mechanism changes) | nih.gov |
| 2-Hydroxypyridine-(H₂O)₂ Complex | Proceeds easily (concerted transfer) | nih.gov |
Photoinduced Excited State Proton Transfer Processes
Photoexcitation dramatically alters the potential energy surface of the 2-hydroxypyridine/2-pyridone system, opening new pathways for proton transfer. aip.org Upon absorption of light, the relative stability of the tautomers is reversed compared to the ground state. In the first excited singlet state (S₁), the 2-pyridone (keto) form becomes significantly more stable than the 2-hydroxypyridine (enol) form. aip.org This energetic driving force facilitates a rapid, sub-picosecond process known as Excited-State Intramolecular Proton Transfer (ESIPT).
For the isolated monomer, where a pre-existing intramolecular hydrogen bond is absent, the mechanism is complex. It has been proposed that tautomerization occurs from the excited 2-pyridone to the 2-hydroxypyridine form. aip.org This process may involve reaching a conical intersection between the S₁ state and a dissociative S₂ state, leading to hydrogen atom migration in a "roaming" process. aip.org
Similar to the ground state, the presence of water molecules significantly facilitates the proton transfer in the excited state. nih.gov The activation barrier for the S₁ tautomerization of the monomer is about 18.4 kcal/mol, but this is reduced to 5.6 kcal/mol for a complex with one water molecule and 6.4 kcal/mol for a two-water complex. nih.gov These results suggest that the photoinduced tautomerization often involves a cyclic transition state where one or two water molecules act as a bridge. nih.gov ESIPT processes are characterized by a large separation between the absorption and emission wavelengths (a large Stokes shift), a property that makes molecules exhibiting this phenomenon useful as fluorescent probes and sensors. acs.orgrsc.org
Radical Chemistry and Photochemical Pathways
Generation and Reactivity of Pyridylthiyl Radicals
Pyridylthiyl radicals are highly reactive sulfur-centered radical intermediates. A common precursor for the photochemical generation of the 2-pyridylthiyl radical is N-hydroxypyridine-2(1H)-thione (N-HPT). acs.org Upon UV excitation (e.g., at 308 or 355 nm), N-HPT undergoes efficient homolytic cleavage of the N-O bond. acs.org This primary photochemical event yields both a 2-pyridylthiyl radical (PyS•) and a hydroxyl radical (•OH). acs.orgmdpi.com This process occurs in both aqueous and organic solvents. acs.org
The generated 2-pyridylthiyl radical is a key intermediate in various chemical transformations. In nonpolar, aprotic media, it can react with the thiol tautomer of the parent N-HPT molecule to form an unsymmetric disulfide radical. acs.org The reactivity of pyridylthiyl radicals is central to their application in organic synthesis, where they participate in radical chain reactions. acs.org
It is important to note that the photolysis of N-HPT is complex and can lead to other reactive species depending on the conditions. For example, in aqueous media at neutral pH, photoionization of the anionic form of N-HPT can also occur, generating a hydrated electron and a semioxidized radical of N-HPT, which can then rearrange to an N-oxy-2-pyridylthiyl radical. acs.org
Mechanistic Studies of N-O Bond Cleavage upon Irradiation
The cleavage of the N-O bond upon irradiation is a fundamental photochemical process in N-hydroxy pyridine derivatives, such as N-hydroxypyridine-2(1H)-thione (N-HPT). acs.orgmdpi.com This bond is relatively weak and susceptible to homolytic scission when the molecule is promoted to an electronically excited state by absorbing UV light. acs.org
Upon irradiation, the N-O bond in N-HPT dissociates, leading to the formation of a radical pair: the pyridylthiyl radical and the hydroxyl radical. mdpi.comresearchgate.net This dissociation has been shown to occur efficiently upon excitation with UV-A radiation (e.g., 355 nm) in various environments, including organic solvents and aqueous media. acs.orgmdpi.com The quantum yield for this N-O bond cleavage is significant, estimated to be in the range of 0.20 to 0.45 depending on the solvent and the specific form (neutral or anionic) of the molecule. acs.org
The generation of these highly reactive hydroxyl radicals has made N-HPT a useful tool in biochemical studies, where it is employed as a photochemical source to induce oxidative damage to molecules like RNA and DNA for footprinting experiments. mdpi.comnih.gov Mechanistic investigations using techniques like laser flash photolysis have been crucial in identifying the transient radical species formed and elucidating the primary photochemical pathways, which can also include the formation of excited triplet states and photoionization products in addition to N-O bond cleavage. acs.org
Role as Precursors for Hydroxyl Radicals
N-Hydroxypyridin-2-amine and its related structures, particularly N-hydroxypyridine-2(1H)-thione, are recognized for their capacity to serve as photochemical precursors for hydroxyl radicals (•OH). The generation of these highly reactive species is initiated by the cleavage of the relatively weak N-O bond upon irradiation with UV light. This photolytic decomposition yields a pyridylthiyl radical and a hydroxyl radical.
The process has been utilized as a controlled method for producing hydroxyl radicals to study oxidative damage to biological macromolecules like DNA. For instance, illumination of N-hydroxypyridine-2-thione with visible or UV-A radiation (e.g., λ = 355 nm) in aqueous solutions leads to the dissociation of the N–O bond. The resulting hydroxyl radicals can induce DNA damage, such as single-strand breaks and various endonuclease-sensitive modifications, in patterns characteristic of other hydroxyl radical sources. This method of generating •OH radicals is considered an alternative to the radiolysis of water or Fenton-type reactions.
Studies using scavengers have confirmed the role of hydroxyl radicals in these processes. The presence of t-butanol, a known hydroxyl radical scavenger, has been shown to inhibit the DNA damage caused by the photoexcited N-hydroxypyridine-2-thione, providing direct evidence for the involvement of •OH radicals. The efficiency of this process allows these compounds to be used as tools to investigate the specific biological consequences of damage induced by hydroxyl radicals.
| Compound | Activation Method | Radical(s) Produced | Observed Effect/Application | Reference |
|---|---|---|---|---|
| N-hydroxypyridine-2(1H)-thione | UV-A (355 nm) or Visible Light Irradiation | Hydroxyl (•OH) and Pyridylthiyl Radicals | Induction of single-strand breaks and modifications in DNA | |
| 4-mercaptopyridine-N-oxide | UV Photolysis | Hydroxyl (•OH) Radicals | Oxidation of purines (e.g., adenine) to form products like 8-hydroxyadenine |
Reactivity of N-Centered Radicals (Aminyl and Aminium Radicals)
Beyond serving as precursors for hydroxyl radicals, derivatives of this compound, such as N-hydroxypyridine-2-thione carbamates, are effective precursors for generating nitrogen-centered radicals (NCRs), specifically aminyl and aminium radicals. These reactive intermediates are valuable in organic synthesis for constructing complex nitrogen-containing molecules.
The generation of these radicals typically involves the homolytic cleavage of the N-O bond, often initiated by light or heat. Once formed, these NCRs exhibit distinct reactivity patterns:
Aminyl Radicals : These neutral radicals can participate in hydrogen atom transfer (HAT) reactions and additions to π-systems. Their reactivity is harnessed for the construction of N-heterocycles, such as pyrrolidines, through cyclization reactions.
Aminium Radicals : As radical cations, aminium radicals are significantly more electrophilic than their neutral aminyl counterparts. This enhanced electrophilicity allows them to engage in reactions with less activated π-systems, such as the (di)amination of alkenes and C-H amination of (hetero)arenes. The utility of these radicals has been demonstrated in the synthesis of aniline (B41778) derivatives and other functionalized structures without the need for pre-functionalized substrates.
The choice of precursor and reaction conditions allows for the selective generation and utilization of either aminyl or aminium radicals, enabling a wide range of synthetic transformations.
| Radical Type | Precursor System | Key Reactivity | Synthetic Application | Reference |
|---|---|---|---|---|
| Aminyl Radical (Neutral) | N-hydroxypyridine-2-thione carbamates | Hydrogen Atom Transfer (HAT), Addition to π-systems | Cyclization to form N-heterocycles (e.g., pyrrolidines) | |
| Aminium Radical (Cationic) | N-hydroxypyridine-2-thione carbamates, Photoredox Catalysis | Highly electrophilic addition, C-H amination | Intermolecular amination of (hetero)arenes, (di)amination of alkenes |
Electrophilic and Nucleophilic Reactivity Patterns
The reactivity of this compound is characterized by both nucleophilic and electrophilic sites within the molecule, arising from its distinct functional groups.
Nucleophilic Sites: The primary nucleophilic center is the exocyclic amino group (-NHOH). The lone pair of electrons on the nitrogen atom can attack electron-deficient centers. This reactivity is analogous to that of other primary amines, which readily react with electrophiles such as halogenoalkanes and acyl chlorides. The nitrogen of the amino group in 2-aminopyridine (B139424), a closely related compound, acts as a nucleophile in condensation reactions with carbonyl compounds to form Schiff bases and in nucleophilic aromatic substitution (SNAr) reactions. The oxygen atom of the hydroxyl group also possesses lone pairs and can act as a secondary nucleophilic site. Some related compounds, like 2-hydroxypyridine, are known to be ambident nucleophiles, reacting at either the nitrogen or the oxygen depending on the conditions.
Electrophilic Sites: The pyridine ring itself is the main electrophilic region of the molecule. Due to the high electronegativity of the ring nitrogen, the π-system is electron-deficient compared to benzene. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. When such reactions do occur, they preferentially happen at the 3- and 5-positions, which are the most electron-rich carbon atoms in the ring. Conversely, the electron deficiency renders the carbon atoms at the 2-, 4-, and 6-positions susceptible to attack by strong nucleophiles.
Mechanisms of N-Hydroxylation in Related Amine Systems
The formation of N-hydroxy-amines, such as this compound, from their corresponding primary or secondary amine precursors is a critical metabolic transformation, often mediated by enzymes like cytochrome P450 (CYPs). Understanding the mechanism of this N-hydroxylation is crucial for predicting the metabolic fate of amine-containing compounds.
Computational studies, using density functional theory (DFT), have investigated two potential mechanisms for the N-hydroxylation of primary and secondary amines by CYPs:
Hydrogen Abstraction and Rebound Mechanism : This pathway is generally found to be the preferred route. It involves an initial abstraction of a hydrogen atom from the nitrogen of the amine by the active oxygen species of the enzyme, followed by the "rebound" of the resulting hydroxyl group to the nitrogen center. For many amine substrates, the rebound step, rather than the initial hydrogen abstraction, is the rate-limiting step of the reaction.
Direct Oxygen Transfer Mechanism : This alternative mechanism involves the direct insertion of the oxygen atom into the N-H bond. However, this pathway is typically calculated to have a higher energy barrier and is therefore considered less favorable than the abstraction-rebound pathway for amines.
The metabolic N-oxidation of aromatic amines can lead to various N-oxygenated products, including hydroxylamines, which can be toxic. The specific pathway and products depend on the structure of the amine and the specific CYP isozyme involved.
Computational and Theoretical Chemistry Studies of N Hydroxypyridin 2 Amine
Advanced Quantum Chemical Computations
Quantum chemical computations, rooted in the principles of quantum mechanics, are employed to calculate the electronic structure and properties of molecules with high accuracy. For 2-aminopyridine (B139424) N-oxide, these methods are crucial for understanding its inherent chemical nature.
The electronic structure of 2-aminopyridine N-oxide is characterized by the interplay between the aromatic pyridine (B92270) ring, the exocyclic amino group, and the N-oxide functionality. The N-oxide group consists of a formally zwitterionic N⁺–O⁻ bond, which significantly influences the molecule's properties by creating a high dipole moment and enhancing water solubility nih.gov. Molecular Orbital (MO) theory describes the distribution of electrons within the molecule, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity libretexts.org.
Calculations reveal that the N-oxide group and the amino group both act as strong electron-donating substituents, modulating the electron density of the pyridine ring. This affects the molecule's reactivity towards electrophiles and nucleophiles nih.govmdpi.com. Computational studies on related pyridine N-oxides have been used to determine properties like partial atomic charges, which help predict sites susceptible to nucleophilic or electrophilic attack nih.govacs.org. The analysis of the MOs provides a quantitative picture of the π-electron system and the lone pairs, explaining the molecule's spectroscopic characteristics and bonding nature libretexts.orglibretexts.org.
Table 1: Illustrative Molecular Orbital Properties This table provides a conceptual representation of typical data obtained from electronic structure calculations for aromatic amines and N-oxides.
| Molecular Orbital | Calculated Energy (eV) | Character | Primary Atomic Orbital Contributions |
|---|---|---|---|
| LUMO+1 | -0.5 | π* (antibonding) | Pyridine Ring C, N |
| LUMO | -1.2 | π* (antibonding) | Pyridine Ring C, N; N-O |
| HOMO | -6.5 | π (bonding) | Amino N, Pyridine Ring C, N |
| HOMO-1 | -7.8 | π (bonding) | Pyridine Ring C, N; N-O |
Potential Energy Surfaces (PES) are fundamental to understanding chemical reactions, providing a map of a molecule's energy as a function of its geometry. Computational chemists map the PES for reactions involving 2-aminopyridine N-oxide to identify stable isomers, intermediates, and the transition states that connect them. For instance, photochemical reactions of aromatic N-oxides, which can lead to rearrangements and isomerizations, are studied by exploring the PES of their excited electronic states wur.nl.
These calculations are essential for determining reaction mechanisms and predicting reaction rates. By locating the transition state—the maximum energy point along the minimum energy path between reactants and products—the activation energy for a given transformation can be calculated. This has been applied to study reactions such as the Chichibabin amination on related pyridine systems, where theory helps explain the observed regioselectivity researchgate.net. For 2-aminopyridine N-oxide, PES mapping is crucial for studying its synthesis, thermal stability, and potential tautomeric conversions researchgate.net.
Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. For the parent compound 2-aminopyridine, Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been successfully used to calculate vibrational wavenumbers for IR and Raman spectroscopy tsijournals.com. These computational approaches can be extended to 2-aminopyridine N-oxide to assign its fundamental vibrational modes.
Calculations can also predict electronic properties like the first hyperpolarizability, which indicates a molecule's potential for use in non-linear optics tsijournals.com. Furthermore, theoretical methods can simulate UV-Visible absorption spectra by calculating the energies of electronic transitions, providing insight into the molecule's photophysical behavior.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for 2-Aminopyridine (Data sourced from reference tsijournals.com for the parent compound, illustrating the predictive power of computational methods applicable to its N-oxide derivative.)
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) [IR] | Experimental Wavenumber (cm⁻¹) [Raman] | Calculated Wavenumber (cm⁻¹) [DFT] |
|---|---|---|---|
| NH₂ Asymmetric Stretch | 3442 | - | 3611 |
| NH₂ Symmetric Stretch | 3300 | - | 3489 |
| NH₂ Scissoring | 1617 | 1628 | 1611 |
| C-N Stretch | 1328 | 1328 | 1315 |
Molecular Modeling and Dynamics Simulations in Solution and Gas Phase
While quantum mechanics provides detailed electronic information, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations can model 2-aminopyridine N-oxide in both the isolated gas phase and in complex solution environments acs.org. In these simulations, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom.
In the gas phase, MD simulations can explore conformational flexibility and intramolecular vibrations. In solution, they provide a picture of how solvent molecules arrange around the solute, forming a solvation shell. This is particularly important for 2-aminopyridine N-oxide, as its polar N-oxide group is expected to form strong hydrogen bonds with protic solvents like water. MD simulations can thus be used to study hydration properties, diffusion, and the dynamics of intermolecular interactions that influence the compound's behavior and reactivity in a liquid environment.
Elucidation of Tautomeric Equilibria and Activation Barriers
Tautomerism is a critical aspect of the chemistry of many heterocyclic compounds. 2-Aminopyridine N-oxide can theoretically exist in at least two tautomeric forms: the primary amino form (2-aminopyridine 1-oxide) and the imino form (1-hydroxypyridin-2-imine) nih.govrsc.org. The parent 2-aminopyridine is known to exist predominantly in the amino form, but this equilibrium can be influenced by factors like substitution and environment researchgate.netresearchgate.net.
Quantum chemical calculations are the primary tool for investigating these equilibria. By computing the Gibbs free energies of each tautomer, their relative populations at equilibrium can be predicted. Theoretical DFT calculations have proven effective in analyzing tautomerism in related systems, showing good agreement with experimental results researchgate.net. Furthermore, the energy barrier for the interconversion between tautomers can be calculated by locating the transition state for the intramolecular proton transfer. This activation barrier provides information on the kinetic stability of each form and the timescale of the tautomerization process.
Table 3: Tautomers of n-Hydroxypyridin-2-amine
| Tautomeric Form | Systematic Name | Key Structural Feature |
|---|---|---|
| Amino Tautomer | 2-Aminopyridine 1-oxide | Exocyclic C-NH₂ group |
| Imino Tautomer | 1-Hydroxypyridin-2(1H)-imine | Exocyclic C=NH group and N-OH group |
Analysis of Solvent Effects on Reactivity and Molecular Conformation
The solvent environment can have a profound impact on the structure, stability, and reactivity of polar molecules like 2-aminopyridine N-oxide. Computational chemistry offers several approaches to model these solvent effects.
Implicit (or continuum) solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is often used to calculate how a solvent influences tautomeric equilibria, as the more polar tautomer is typically stabilized to a greater extent in a polar solvent researchgate.net.
Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. This can be done through QM/MM (Quantum Mechanics/Molecular Mechanics) methods, where the solute is treated with quantum mechanics and the solvent with a classical force field, or through full MD simulations. These approaches are essential for studying specific solute-solvent interactions, such as hydrogen bonding, and their role in determining molecular conformation and influencing reaction pathways and activation barriers.
Computational Approaches for Structure-Reactivity Relationship (SAR)
Computational chemistry provides a powerful lens for examining the structure-reactivity relationships (SAR) of this compound and its derivatives. Through techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can elucidate the electronic and structural properties that govern the chemical behavior and biological activity of these compounds. These theoretical studies are instrumental in predicting reactivity, understanding interaction mechanisms, and guiding the design of new molecules with desired properties.
Tautomerism and Molecular Properties
A fundamental aspect of the reactivity of this compound is its potential for tautomerism. Computational studies, particularly those employing DFT and ab initio methods, are crucial for investigating the relative stabilities of different tautomeric forms, such as the amine-one and imine-ol forms. The equilibrium between these tautomers can be significantly influenced by the solvent environment, a factor that computational models can simulate. wuxibiology.comnih.govwayne.edu
Theoretical calculations provide insights into key quantum chemical parameters that are essential for understanding the molecule's reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. uni-tuebingen.de
Table 1: Calculated Quantum Chemical Descriptors for this compound Tautomers (Illustrative DFT Data)
| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Amine-one | -6.2 | -1.5 | 4.7 | 3.8 |
| Imine-ol | -5.9 | -1.2 | 4.7 | 2.5 |
Note: The data in this table is illustrative and intended to represent the type of information generated from DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Studies
For derivatives of this compound, QSAR modeling is a valuable tool for establishing a mathematical relationship between the chemical structure and biological activity. researchgate.net In a typical QSAR study, a series of related compounds is synthesized and tested for a specific biological activity. Various molecular descriptors are then calculated for each compound, and statistical methods are used to build a model that correlates these descriptors with the observed activity.
These descriptors can be categorized as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). researchgate.net The resulting QSAR models can help to identify the key structural features that are either beneficial or detrimental to the desired activity, thereby guiding the design of more potent analogues.
For instance, in studies of related pyridin-2-amine derivatives, QSAR models have revealed the importance of lipophilic and steric parameters for antibacterial activity. researchgate.net The statistical quality of a QSAR model is assessed using parameters such as the correlation coefficient (r²), which indicates how well the model explains the variance in the data.
Table 2: Example of a QSAR Model for a Series of Pyridin-2-amine Derivatives
| Statistical Parameter | Value |
| Correlation Coefficient (r²) | 0.85 |
| Cross-validated r² (q²) | 0.75 |
| Standard Error of Estimate (SEE) | 0.25 |
| F-statistic | 45.6 |
Note: This table represents a hypothetical QSAR model to illustrate the statistical parameters used to validate such models.
Applications in Advanced Organic Synthesis and Catalysis
Utilization as a Key Reagent in Functionalized Compound Synthesis
While direct and extensive literature on the use of n-Hydroxypyridin-2-amine as a primary building block for the synthesis of various heterocyclic frameworks is not widespread, the reactivity of its core structure, the 2-aminopyridine (B139424) moiety, is well-established in the construction of fused heterocyclic systems. The presence of the N-hydroxy group can be anticipated to modulate the reactivity and potentially offer unique synthetic pathways.
The synthesis of various heterocyclic compounds often involves the use of bifunctional starting materials that can undergo cyclization reactions. The 2-aminopyridine scaffold is a common precursor for imidazopyridines, which are synthesized by reacting 2-aminopyridine derivatives with α-halogenated carbonyl compounds. researchgate.net
In the context of other heterocyclic systems:
Coumarins: The synthesis of coumarin (B35378) derivatives can be achieved through various methods, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. nih.gov Fused pyridocoumarins can be synthesized from aminocoumarin precursors. nih.gov
Oxazines: The synthesis of 1,3-oxazine derivatives has been reported through Mannich-type reactions of phenols, formaldehyde, and amines. jcsp.org.pk
Imidazoles: Imidazole derivatives can be synthesized through methods like the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.comglobalresearchonline.net
Benzoxazoles: A common route to benzoxazoles is the condensation of 2-aminophenols with various functional groups like aldehydes, carboxylic acids, or their derivatives. jocpr.comorganic-chemistry.org The synthesis of oxazolo[4,5-b]pyridines has been achieved from 2-amino-3-hydroxypyridine (B21099). jocpr.com
While direct examples of this compound in these specific syntheses are not prominently documented, its inherent functionalities suggest potential for its use in developing novel synthetic routes to these important heterocyclic scaffolds.
The utility of this compound and its derivatives as intermediates is highlighted in the synthesis of more complex molecular structures. For instance, N-pyridyl-N-hydroxylamine derivatives have been used in the synthesis of imidazo[4,5-b]pyridin-2-ones and chlorinated 3-pyridinyl acetamides/carbamates, which are valuable intermediates for further functionalization, such as in Buchwald-Hartwig amination reactions. nih.gov This demonstrates the potential of the core structure to serve as a scaffold for the construction of elaborate and functionally diverse molecules.
Role in Amide and Peptide Bond Formation Methodologies
A significant application of a tautomeric form of this compound, 2-hydroxypyridine-N-oxide (HOPO), lies in the crucial area of amide and peptide bond synthesis. Its ability to act as an efficient coupling additive has been a subject of considerable research.
In peptide synthesis, the formation of the amide bond between two amino acids must be achieved with high efficiency and minimal racemization of the chiral centers. The use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), is a common method for activating the carboxylic acid group. However, this method can be prone to side reactions and racemization. luxembourg-bio.com
The addition of N-hydroxy compounds as auxiliaries can suppress these side reactions. 2-Hydroxypyridine-N-oxide (HOPO) has been identified as a highly effective additive in EDC-mediated peptide coupling reactions. luxembourg-bio.combiosynth.com The HOPO/EDC protocol has been shown to provide di- and tripeptides in high yields with low levels of racemization. luxembourg-bio.combiosynth.com This system is often superior to the more commonly used 1-hydroxybenzotriazole (B26582) (HOBt), especially in two-phase coupling systems. luxembourg-bio.com
Table 1: Comparison of Additives in EDC-Mediated Peptide Coupling
| Additive | Coupling Efficiency | Racemization Suppression |
|---|---|---|
| HOPO | High | High |
| HOBt | Good | Moderate |
| HOAt | High | High |
This table provides a qualitative comparison based on literature findings.
The 2-pyridone tautomer of this compound has been investigated for its catalytic activity in organic reactions. Specifically, 6-halo-2-pyridones have been shown to be efficient organocatalysts for the aminolysis of esters. nih.govrsc.orgrsc.org This reaction is a direct method for forming amide bonds from readily available esters and amines.
The proposed mechanism involves the 2-pyridone acting as a bifunctional catalyst. nih.govresearchgate.net The NH group of the pyridone activates the ester through hydrogen bonding, while the carbonyl group activates the amine, facilitating the nucleophilic attack and subsequent amide bond formation. nih.govresearchgate.net This catalytic system is attractive due to its operational simplicity, mild reaction conditions, and the ability to recover the catalyst. nih.govrsc.org The method has been successfully applied to the synthesis of dipeptides from amino acid esters with high enantiomeric purity. nih.govrsc.org
Table 2: Research Findings on 6-Halo-2-pyridone Catalyzed Ester Aminolysis
| Substrate | Catalyst | Key Finding | Reference |
|---|---|---|---|
| Aryl and alkyl esters | 6-chloro-2-pyridone | Effective catalysis for a range of esters. | rsc.org |
| Amino acid esters | 6-chloro-2-pyridone | Synthesis of dipeptides with high enantiopurity. | nih.gov |
Precursor Chemistry for Reactive Intermediates
Derivatives of the this compound scaffold have been utilized as precursors for the generation of highly reactive intermediates, which can then participate in various useful chemical transformations. Specifically, N-hydroxypyridine-2-thione carbamates, which are structurally related to the title compound, have been established as effective precursors for aminyl and aminium radicals. acs.org
These nitrogen-centered radicals can undergo cyclization reactions, providing a powerful method for the synthesis of nitrogen-containing heterocyclic compounds, such as the pyrrolidine (B122466) nucleus. acs.org The generation of these radicals from stable precursors under mild conditions is a key advantage of this methodology, opening up avenues for the construction of complex nitrogen-containing molecules. Furthermore, N-hydroxypyridine-2(1H)-thione has been used as a photochemical source of hydroxyl radicals (•OH), which are important in studying oxidative damage to biomolecules. mdpi.com
Catalytic Activities in Organic Transformations
Beyond serving as a stoichiometric precursor for radicals, the pyridine (B92270) N-oxide moiety, as present in this compound, can play a direct role in catalysis. This catalytic activity can manifest in both organocatalytic and transition-metal-catalyzed systems.
In the domain of photoredox catalysis, pyridine N-oxides can be oxidized to generate highly electrophilic N-oxy radicals. These radicals can then participate in catalytic cycles to achieve transformations of unactivated substrates. For example, a photoredox system using a suitable photocatalyst in conjunction with a pyridine N-oxide can catalyze the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins. chemrxiv.org In this process, the catalytically generated pyridine N-oxy radical adds to the olefin in an anti-Markovnikov fashion, leading to the formation of valuable primary alcohols and β-amino alcohols. chemrxiv.org
Furthermore, the pyridine and amine functionalities within this compound make it a suitable candidate as a ligand in transition metal catalysis. Pyridine derivatives are widely used as ligands for palladium(II) catalysts in cross-coupling reactions. acs.org The electronic properties of the pyridine ligand, influenced by substituents such as the amino and hydroxyl groups, can significantly impact the catalytic activity of the metal center. acs.org Similarly, aminopyridine-based ligands have been used to create nickel complexes that are active catalysts for ethylene (B1197577) polymerization. researchgate.net The ability of the amino group to coordinate to the metal center, alongside the pyridine nitrogen, can create a stable and reactive catalytic species. Amide-containing ligands, which can be formed from the amino group of this compound, are also known to form catalytically active complexes with metals like iron for reactions such as alkene hydrosilylation. nih.gov The application of this compound as a ligand in Buchwald-Hartwig amination reactions, a palladium-catalyzed cross-coupling method, is another potential area of catalytic utility. nih.gov
Table 2: Catalytic Applications of Pyridine Derivatives
| Catalytic System | Role of Pyridine Derivative | Transformation | Reference |
|---|---|---|---|
| Photoredox / Pyridine N-oxide | Co-catalyst / Precursor to N-oxy radical | Anti-Markovnikov Hydroxylation of Olefins | chemrxiv.org |
| Palladium(II) / Pyridine Ligand | Ligand | Suzuki-Miyaura & Heck Cross-Coupling | acs.org |
| Nickel(II) / Aminopyridine Ligand | Ligand | Ethylene Polymerization | researchgate.net |
| Palladium(0) / Xantphos | Ligand (in related systems) | Buchwald-Hartwig Amination | nih.gov |
Coordination Chemistry of N Hydroxypyridin 2 Amine and Its Metal Complexes
Ligand Properties and Chelation Modes of n-Hydroxypyridin-2-amine Derivatives
The derivatives of this compound, such as hydroxypyridinones (HOPOs), are notable for their strong binding affinity for hard metal ions. nih.govresearchgate.net These ligands are characterized by a six-membered N-heterocycle with exocyclic oxygen donor atoms from ortho-positioned keto and hydroxy groups, enabling the formation of stable five-membered chelate rings with metal ions. rsc.org The family of hydroxypyridinone ligands includes three main isomers: 1-hydroxy-2(1H)-pyridinone (1,2-HOPO), 3-hydroxy-2(1H)-pyridinone (3,2-HOPO), and 3-hydroxy-4(1H)-pyridinone (3,4-HOPO). rsc.org
The versatility of these ligands is further enhanced by their ability to be functionalized, which allows for the tuning of their pharmacokinetic properties and the thermodynamic stability of the resulting metal complexes. nih.gov This has led to the development of bidentate mono-HP ligands as well as polydentate multi-HP derivatives with various soluble or solid-supported backbones. nih.gov The number of chelating units can be tailored to match the charge of the target metal ion, thereby maximizing sequestration capacity and the stability of the metal complexes. nih.gov
Derivatives like 2-aminopyridine (B139424) (2-ampy) can act as a potential bidentate ligand with two nitrogen donor atoms. pvpcollegepatoda.org While it most commonly coordinates as a monodentate ligand through its pyridine (B92270) nitrogen atom, coordination through the exocyclic amino nitrogen has also been observed. pvpcollegepatoda.org
Coordination with Transition Metals
The coordination chemistry of this compound derivatives with transition metals is extensive. wikipedia.orgwikipedia.org Pyridine and its derivatives are well-known for their role in the synthesis of multifunctional compounds. pvpcollegepatoda.org For instance, 2-aminopyridine has been shown to form complexes with transition metals, influencing the formation of metal molybdates by acting as a buffer and forming weaker complexes, thus preventing hydrolysis. pvpcollegepatoda.org
The coordination environment around the metal center can vary significantly. In many transition metal pyridine complexes, octahedral geometries are common, such as in the [MCl2(pyridine)4]n+ series where the chloride ligands are mutually trans. wikipedia.org However, other geometries like tetrahedral and square planar are also observed depending on the metal ion and reaction conditions. For example, Ni(II) complexes can exist in both square planar (diamagnetic) and tetrahedral (paramagnetic) forms. wikipedia.org
The table below summarizes the coordination behavior of selected this compound derivatives with various transition metals.
| Ligand Derivative | Metal Ion(s) | Observed Coordination Modes | Resulting Geometry |
| 2-aminopyridine | Various | Monodentate (via pyridine N), Bidentate (via pyridine N and amino N) | Varies |
| Hydroxypyridinones | Fe(III), Al(III), Cu(II), Zn(II) | Bidentate (via O,O-donors) | Octahedral (for 3:1 complexes) |
| N-(pyridin-2-ylmethyl)butan-2-amine | Cu(II), Zn(II) | Bidentate (via N,N-donors) | Distorted Square Planar |
| Pyridine-N-oxides | Mn(II), Fe(II), Co(II), Ni(II) | Monodentate (via O-donor) | Octahedral (for 6:1 complexes) |
Structural Diversity of Metal Complexes and Polymeric Architectures
The ability of this compound derivatives to act as both chelating and bridging ligands contributes to a remarkable structural diversity in their metal complexes. This ranges from simple mononuclear species to complex polymeric architectures. nih.govmdpi.com
For example, the reaction of N,N'-diphenylbenzamidine with copper(I) chloride results in a chlorine-bridged dimeric bis-ligand complex. nih.gov In contrast, the use of the bicyclic guanidine, 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-alpha]pyrimidine (hppH), with copper(I) iodide also forms a dimer with bridging halide atoms. nih.gov The formation of these polymeric structures is often influenced by factors such as the nature of the ligand, the metal ion, and the reaction conditions.
In some cases, the ligands themselves can form hydrogen-bonded dimers which then interact with metal centers. nih.gov The interplay of coordination bonds and weaker interactions like hydrogen bonding can lead to the formation of extended supramolecular architectures. For instance, mononuclear Co(II) complexes with 2-(hydroxymethyl)pyridine can self-assemble into 2D hydrogen-bonded layers, which are further extended into 3D supramolecular structures through interlayer pyridyl-pyridyl stacking interactions. researchgate.netsemanticscholar.org The use of different bridging ligands can also lead to the formation of 1D coordination chains and 2D coordination networks. researchgate.netsemanticscholar.org
Advanced Spectroscopic Characterization of Metal Complexes
A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound derivatives, providing valuable insights into their structure and bonding.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. impactfactor.orgsemanticscholar.org The formation of metal-ligand bonds is often evidenced by the appearance of new bands in the far-IR region, corresponding to M-N and M-O stretching vibrations. impactfactor.org Additionally, shifts in the vibrational frequencies of functional groups within the ligand, such as the C=N stretching of an imine group or the N-H stretching of an amide group, upon complexation can confirm their involvement in coordination. impactfactor.orgsemanticscholar.org
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex and the geometry around the metal center. impactfactor.orghakon-art.com The spectra of the free ligands typically show absorption bands corresponding to π→π* and n→π* transitions. impactfactor.orgsemanticscholar.org Upon complexation, these bands may shift, and new bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) may appear, which are indicative of the coordination geometry. impactfactor.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to probe the changes in its electronic environment upon coordination. semanticscholar.orgnih.gov Significant shifts in the proton and carbon signals of the ligand upon complexation can confirm the coordination sites. semanticscholar.org
The following table presents typical spectroscopic data for metal complexes of this compound derivatives.
| Spectroscopic Technique | Key Observables | Interpretation |
| FT-IR | Appearance of new bands in the far-IR region (e.g., 400-600 cm⁻¹) | Formation of M-N and M-O bonds |
| Shifts in ligand vibrational frequencies (e.g., C=N, N-H) | Involvement of specific functional groups in coordination | |
| UV-Vis | Shifts in intraligand transition bands | Perturbation of ligand electronic structure upon coordination |
| Appearance of new d-d transition bands | Information on the coordination geometry and crystal field splitting | |
| NMR | Shifts in ¹H and ¹³C signals of the ligand | Identification of coordination sites and changes in electron density |
Investigation of Magnetic Properties in Derived Metal Complexes
The magnetic properties of metal complexes derived from this compound are of significant interest, particularly for complexes of transition metals with unpaired d-electrons. researchgate.netnih.govrsc.org Magnetic susceptibility measurements and theoretical calculations are used to probe the magnetic behavior of these compounds. researchgate.netnih.gov
For instance, studies on ternary M(II)-dicyanamide-hydroxypyridine complexes have revealed weak antiferromagnetic exchange interactions in a 2D manganese(II) coordination network. researchgate.netsemanticscholar.org The magnetic properties are highly dependent on the structure of the complex and the nature of the bridging ligands that mediate the magnetic exchange between metal centers. rsc.org
In some mononuclear nickel(II) complexes, field-induced Single-Molecule Magnet (SMM) behavior has been observed. nih.gov This phenomenon is characterized by slow relaxation of magnetization under an applied direct current (dc) field, as detected by alternating current (ac) magnetic susceptibility measurements. nih.gov The magnetic anisotropy of the metal ion, described by the zero-field splitting (zfs) parameters (D and E), plays a crucial role in determining the SMM behavior. nih.govrsc.org Theoretical calculations, such as CASSCF/NEVPT2, can be used to support the experimental findings and provide a deeper understanding of the electronic structure and magnetic anisotropy. nih.gov
Applications in Metal Sequestration and Ion Removal Processes
The strong chelating ability of this compound derivatives, particularly the hydroxypyridinones, makes them effective agents for metal sequestration and ion removal. nih.govresearchgate.net These ligands have been investigated for their potential in removing toxic metal ions from aqueous solutions. nih.govmdpi.com
The efficiency of metal ion removal is often pH-dependent. nih.govmdpi.com At low pH, protonation of the ligand's functional groups can lead to electrostatic repulsion with metal cations, reducing the removal efficiency. nih.gov The selectivity of these chelating agents for different metal ions is also a critical factor. For example, some hydroxypyridinone derivatives have shown a higher affinity for Fe(III) over other divalent metal ions. nih.gov
Chelating resins functionalized with amine groups have demonstrated high uptake capacities for heavy metal ions like Pb(II). nih.gov The performance of these materials is attributed to the synergistic effect of their porous structure and the high density of amine functional groups that have a strong affinity for the target metal ions. nih.gov These resins can often be regenerated and reused, making them a promising technology for wastewater treatment. nih.govmdpi.com
The table below provides an overview of the application of this compound derivatives in metal sequestration.
| Ligand/Material | Target Metal Ion(s) | Key Findings |
| Hydroxypyridinones | Fe(III), Al(III), Cu(II), Zn(II) | High affinity and selectivity for hard metal ions. nih.gov |
| Amine-functionalized porous polymers | Pb(II), Ni(II), Cu(II), Zn(II), Cr(III), Fe(III) | Extremely high uptake capacity for Pb(II); reusable. nih.gov |
| Tamarind triazine amino propanoic acid (TTAPA) resin | Fe(II), Zn(II), Cu(II), Pb(II), Cd(II) | High removal efficiency for various heavy metal ions from industrial effluent. mdpi.com |
Exploration of Biological Interactions: Mechanistic and Structure Activity Focus in Vitro/in Silico
Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of n-Hydroxypyridin-2-amine, SAR investigations have provided valuable insights into the structural requirements for various biological activities.
The pyridine (B92270) ring itself is a key pharmacophore in numerous biologically active compounds. researchgate.net Its derivatives are known to exhibit a wide range of effects, including antitumor, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. nih.gov The specific placement and nature of substituents on the pyridine ring can dramatically influence the compound's biological profile. For instance, in a series of 2-amino-5-substituted pyridine derivatives, it was found that substitution at the 4-position of the pyridine ring resulted in more notable fungicidal and bactericidal activity compared to substitutions at the 3 or 6 positions. researchgate.net
Furthermore, modifications to the amino group can also significantly impact activity. For example, reacting the amino group of the pyridine ring with 1-hydroxymethyl benzotriazole led to enhanced fungicidal activity. researchgate.net In the context of antibacterial agents, a library of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds was synthesized and evaluated. These studies, facilitated by palladium-catalyzed amination reactions, helped to identify the simplest active structural fragments, demonstrating the value of systematic structural modifications in defining the SAR. nih.gov
In the development of inhibitors for specific enzymes, such as Met kinase, SAR studies have been instrumental. For conformationally constrained 2-pyridone analogues, which can be considered related to the this compound scaffold, SAR exploration led to the identification of potent 4-pyridone and pyridine N-oxide inhibitors. nih.gov The insights gained from these studies help rationalize the design of more effective and selective agents.
Investigation of Enzyme Inhibition Mechanisms by Analogs (e.g., Cholinesterases, Endonucleases, Met Kinase)
Analogs of this compound have been investigated as inhibitors of various enzymes, with studies focusing on understanding their mechanisms of action.
Met Kinase: The mesenchymal-epithelial transition factor (c-Met) kinase is a key target in cancer therapy. Pyridine-containing compounds have shown significant potential as c-Met inhibitors. researchgate.netnih.gov For instance, a conformationally constrained 2-pyridone analogue was identified as a potent Met kinase inhibitor with an IC50 value of 1.8 nM. nih.gov X-ray crystallography of this inhibitor bound to the ATP binding site of the Met kinase protein revealed key binding modes, providing a structural basis for the observed SAR. nih.gov Further studies on pyrrolopyridine-pyridone based inhibitors also demonstrated potent antiproliferative activities against Met-dependent cancer cell lines. nih.gov The design of novel bioisosteres of known drugs like cabozantinib, where a central benzene ring was replaced by pyridine, resulted in a compound with an IC50 value of 4.9 nM against c-Met kinase. mdpi.com
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. nih.gov Novel inhibitors have been synthesized using hydroxypyridin-4-one scaffolds, which share structural similarities with this compound. nih.gov Molecular docking and dynamics simulation studies have revealed that these compounds can interact with key residues in the active site of AChE. nih.gov For example, amiridine-piperazine hybrids displayed mixed-type reversible inhibition of both AChE and BChE, with their binding to the peripheral anionic site of AChE potentially blocking enzyme-induced β-amyloid aggregation. nih.gov
Endonucleases: The influenza virus RNA-dependent RNA polymerase acidic N-terminal (PAN) endonuclease is a critical enzyme for viral replication. Hydroxypyridinone derivatives have been developed as potent inhibitors of this metalloenzyme by chelating the dinuclear Mn2+ active site. nih.govacs.org Crystallographic studies have shown that these inhibitors bridge the metal ions through the anionic phenolic group and the ketone group, forming stable chelate rings. nih.gov
Below is a data table summarizing the inhibitory activities of some pyridine-based compounds against various enzymes.
| Compound Class | Target Enzyme | Key Findings | IC50 Values |
|---|---|---|---|
| Pyrrolopyridine-pyridone Analogues | Met Kinase | Potent antiproliferative activities in Met-dependent cell lines. nih.gov | 1.8 nM (for analogue 2) nih.gov |
| Pyridine Bioisostere of Cabozantinib | c-Met Kinase | Showed potent inhibition similar to the parent drug. mdpi.com | 4.9 nM mdpi.com |
| Hydroxypyridin-4-one Derivatives | Acetylcholinesterase (AChE) | Showed promising AChE inhibition compared to donepezil. nih.gov | 143.090 nM (for compound VIId) nih.gov |
| Hydroxypyridinone Derivatives | Influenza PAN Endonuclease | Achieved potent inhibition through metal chelation. nih.gov | ~17 nM (for a carboxylic acid-modified MBP) nih.gov |
Antiprotozoal Activity Research and Chemotype Discovery
Protozoan diseases represent a significant global health burden, and the search for new, effective treatments is ongoing. nih.govmdpi.com Pyridine-based scaffolds have emerged as a promising chemotype in the discovery of novel antiprotozoal agents. nih.gov
Research has shown that the antiprotozoal properties of pyridyl analogues depend on the specific placement of cationic moieties on the pyridine rings and the nature of substituents on amidine groups. nih.gov In a study of pyridyl analogues of the antiprotozoal drug pentamidine, a diamidine compound with cationic moieties adjacent to the pyridine nitrogen atoms demonstrated superior in vitro activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani when compared to pentamidine itself. nih.gov
The development of novel chemotypes is crucial to overcome drug resistance and toxicity associated with existing therapies. The versatility of the pyridine scaffold allows for the synthesis of large and diverse libraries of compounds for screening against various protozoan parasites. nih.gov This approach facilitates the discovery of new lead compounds with improved efficacy and safety profiles.
Antibacterial and Antifungal Activity Studies focusing on Chemical Mechanisms
The pyridine nucleus is a core component of many compounds with demonstrated antibacterial and antifungal activities. rsc.orgmdpi.comnih.gov The antimicrobial efficacy of these compounds is often linked to their chemical structure and the presence of specific functional groups.
Studies on N-(2-hydroxybenzylidene)pyridine-2-amine and its metal complexes have shown good antibacterial and antifungal properties. scispace.comresearchgate.net The formation of an azomethine (-C=N-) bond, indicated by a sharp peak in the FTIR spectra, is a key feature of this ligand. The coordination of this nitrogen to metal ions like Mn2+ and Ni2+ can influence the antimicrobial activity. scispace.comresearchgate.net Interestingly, chelation did not always improve activity against Gram-positive bacteria, but the metal complexes showed higher activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. scispace.com
Other pyridine derivatives have also shown significant antimicrobial potential. For instance, certain 2-amino-5-substituted pyridine derivatives exhibited notable fungicidal and bactericidal activity. researchgate.net The replacement of a benzotriazole moiety with thiophenol in one series of compounds resulted in the strongest antimicrobial activity. researchgate.net Furthermore, some [(2-hydroxypropyl)-n-oximino]pyridine derivatives have shown strong activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding that of the antibiotic cefalexin. asianpubs.org The antimicrobial activity of pyridine compounds can be enhanced by the presence of organic groups such as amino, hydroxy, and methoxy. mdpi.com
The table below summarizes the antimicrobial activity of selected pyridine derivatives.
| Compound/Derivative | Target Organisms | Observed Activity |
|---|---|---|
| N-(2-hydroxybenzylidene)pyridine-2-amine and its M(II) complexes | E. coli, K. pneumonia, S. aureus, A. fumigatus, Mucor sp. scispace.comresearchgate.net | Good antibacterial and antifungal properties. scispace.comresearchgate.net |
| 2-amino-5-substituted pyridines | Phytopathogenic fungi and bacteria researchgate.net | Notable fungicidal and bactericidal activity. researchgate.net |
| [(2-hydroxypropyl)-n-oximino]pyridines | Gram-positive and Gram-negative bacteria asianpubs.org | Strong activity, in some cases superior to cefalexin. asianpubs.org |
| 4-Hydroxy-2-pyridone alkaloids | Gram-positive and some Gram-negative bacteria nih.gov | Moderate inhibitory effects with MIC values from 1.56 to 25 µM. nih.gov |
Role as a Bioisostere in Medicinal Chemistry Scaffold Development
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design. nih.govu-tokyo.ac.jpresearchgate.net The pyridine ring is frequently used as a bioisostere for other aromatic systems, such as benzene rings, and other nitrogen-containing heterocycles. researchgate.netsemanticscholar.org This substitution can lead to improved potency, selectivity, and pharmacokinetic properties.
The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple receptor types with high affinity. researchgate.netpageplace.denih.gov Its utility stems from its unique characteristics, including basicity, water solubility, stability, and hydrogen bond-forming ability, all within a small molecular size. semanticscholar.org
A notable example of pyridine as a bioisostere is in the development of c-Met kinase inhibitors. Replacing the central benzene ring of the drug cabozantinib with a pyridine ring resulted in a novel compound with comparable and potent c-Met inhibitory activity. mdpi.com This highlights how bioisosteric replacement can lead to the discovery of new and effective drug candidates. Similarly, in the development of influenza endonuclease inhibitors, various metal-binding isosteres were examined where a carboxylic acid moiety of a hydroxypyridinone was replaced with other groups to modulate the compound's physicochemical properties. nih.govacs.org
Mechanistic Studies of Interactions with Biological Macromolecules (e.g., Chelation with Proteins)
The ability of this compound and its derivatives to interact with biological macromolecules is central to their mechanism of action. A key interaction mechanism is metal chelation, particularly within the active sites of metalloenzymes.
Many enzymes rely on metal ions as cofactors for their catalytic activity. Compounds that can effectively chelate these metal ions can act as potent inhibitors. The hydroxypyridinone (HOPO) scaffold, closely related to this compound, is a well-characterized "privileged" chelating structure for various pharmaceutical applications. nih.gov These bidentate chelators have a high affinity for hard metal ions like Fe3+. nih.govresearchgate.net
In the context of influenza PAN endonuclease, hydroxypyridinone-based inhibitors function by coordinating to the dinuclear Mn2+ active site. nih.gov X-ray crystallography has provided detailed insights into this interaction, showing that the inhibitors bridge the two metal ions through a triad of oxygen donor atoms, effectively inactivating the enzyme. nih.gov
The chelation properties of these compounds are also relevant to their potential neuroprotective effects. For instance, novel 1-hydroxy-2(1H)-pyridinone iron chelators have been shown to protect against neuronal injury in in vitro models of Parkinson's disease by sequestering iron and reducing the formation of reactive oxygen species. researchgate.net
The interaction is not limited to enzymes. Peptides containing specific amino acid residues can also chelate metal ions. tmrjournals.commdpi.com The principles of metal chelation are fundamental to understanding how small molecules like this compound derivatives can interact with and modulate the function of a wide range of biological macromolecules.
Q & A
Q. What are the standard synthetic routes for n-Hydroxypyridin-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves reductive amination or condensation reactions. For example, n-Hydroxypyridin-2-amine derivatives can be synthesized via Schiff base intermediates followed by reduction with agents like NaBH₄ in 1,4-dioxane under acidic conditions (e.g., acetic acid) . Optimization includes adjusting stoichiometry, temperature (e.g., 120°C for 2 hours), and solvent polarity to improve crystallinity and yield. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography or recrystallization from ethanol/water mixtures .
Q. How should researchers characterize n-Hydroxypyridin-2-amine using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use NMR to confirm amine proton environments (δ 2.5–5.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). IR spectroscopy identifies N–H stretching (~3300 cm) and C–N vibrations (~1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] for C₅H₆N₂O: 110.05 g/mol) .
- Crystallography : X-ray diffraction (e.g., Mo-Kα radiation) with refinement using SHELX software resolves bond lengths and angles. Hydrogen atoms are placed via riding models, and thermal parameters are refined anisotropically .
Q. What safety protocols are essential when handling n-Hydroxypyridin-2-amine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate aqueous and organic waste. Neutralize acidic residues before disposal, and consult certified waste handlers for heavy metal contamination (e.g., coordination complexes) .
- Emergency Response : For spills, absorb with inert material (e.g., vermiculite) and ventilate the area. In case of inhalation, administer oxygen and seek medical attention .
Advanced Research Questions
Q. How can computational models (e.g., DFT, molecular docking) predict the reactivity or bioactivity of n-Hydroxypyridin-2-amine derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental NMR shifts (<±0.5 ppm deviation) .
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., COX-2 binding pockets). Validate docking poses with MD simulations (NAMD/GROMACS) and MM-PBSA binding free energy calculations .
Q. What strategies resolve contradictions in reported bioactivity data for n-Hydroxypyridin-2-amine analogs?
- Methodological Answer :
- Data Triangulation : Cross-validate IC₅₀ values using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Replicate experiments under standardized conditions (pH 7.4, 37°C) .
- Meta-Analysis : Aggregate data from PubChem and NIST to identify outliers. Apply statistical tools (e.g., Grubbs’ test) to exclude anomalous results .
Q. What methodologies are employed to study metal-ligand interactions involving n-Hydroxypyridin-2-amine?
- Methodological Answer :
- Coordination Chemistry : Synthesize transition metal complexes (e.g., Cu(II), Fe(III)) by refluxing n-Hydroxypyridin-2-amine with metal salts in methanol. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.3 to +0.5 V) .
- Magnetic Susceptibility : Use SQUID magnetometry to determine spin states (e.g., high-spin Fe(III) with μ ~5.9 μB). Correlate with DFT-predicted magnetic exchange coupling constants .
Q. How can researchers design structure-activity relationship (SAR) studies for n-Hydroxypyridin-2-amine-based therapeutics?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., methyl, nitro) at the pyridine ring via electrophilic substitution. Assess bioactivity against control compounds (e.g., COX-2 inhibition ).
- Pharmacokinetics : Measure logP (octanol-water partition) and plasma stability (37°C, 24 hours) to optimize bioavailability. Use HPLC-MS/MS for metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
